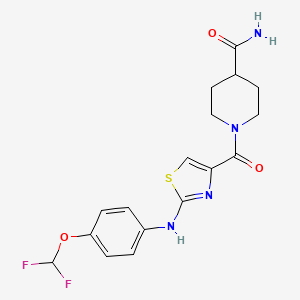
1-(2-((4-(Difluoromethoxy)phenyl)amino)thiazol-4-carbonyl)piperidin-4-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-((4-(Difluoromethoxy)phenyl)amino)thiazole-4-carbonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C17H18F2N4O3S and its molecular weight is 396.41. The purity is usually 95%.
BenchChem offers high-quality 1-(2-((4-(Difluoromethoxy)phenyl)amino)thiazole-4-carbonyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-((4-(Difluoromethoxy)phenyl)amino)thiazole-4-carbonyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Multitargets Bioaktive Moleküle
Thiazole, einschließlich der hier genannten Verbindung, sind wichtige Heterocyclen, die eine breite Palette biologischer Aktivitäten aufweisen, wie z. B. antibakterielle, antifungale, entzündungshemmende, Antitumor-, antituberkulöse, antidiabetische, antivirale und antioxidative Aktivitäten . Die Substituenten an einer bestimmten Position des Thiazolrings beeinflussen die biologischen Ergebnisse in erheblichem Maße .
COX-Inhibitoren
Thiazolcarboxamid-Derivate wurden auf ihre Cyclooxygenase (COX)-suppressiven Eigenschaften untersucht . Die synthetisierten Verbindungen wurden mit einem in vitro COX-Inhibitions-Assay-Kit auf ihre Selektivität gegenüber COX-1 und COX-2 hin untersucht . Die Ergebnisse zeigten, dass alle synthetisierten Moleküle potente inhibitorische Aktivitäten gegen COX-Enzyme besitzen .
Antibakterielle Aktivität
Einige Thiazolderivate haben eine potente antibakterielle Aktivität gegen gramnegative Bakterien gezeigt . Sie zeigten auch eine signifikante antifungale Aktivität gegen Candida albicans und Candida glabrata .
Antitumoraktivität
Bestimmte Thiazolderivate haben im MTT-Assay eine Selektivität gegen Glioblastom und Melanom gezeigt . Unter diesen Verbindungen zeigten einige eine selektive Wirkung auf die humanen Glioblastomzellen U251 und die humanen Melanomzellen WM793 im Vergleich zu den Leukämiezellen .
Antileishmaniale und antimalarielle Aktivität
Es wurde eine Molekülsimulationsstudie durchgeführt, um die potente in vitro-Antipromastigotenaktivität bestimmter Thiazolderivate zu begründen . Diese Verbindungen weisen wünschenswerte Passformen in der LmPTR1-Tasche (aktives Zentrum) auf, die durch eine niedrigere freie Bindungsenergie gekennzeichnet sind .
Arzneimittelentwicklung
Die Verbindung „1-(2-((4-(Difluoromethoxy)phenyl)amino)thiazol-4-carbonyl)piperidin-4-carboxamid“ wird von Benchchem für Forschungszwecke angeboten. Dies deutet auf einen möglichen Einsatz bei der Entwicklung neuer Medikamente hin.
Wirkmechanismus
Target of Action
It is known that thiazole derivatives, such as the one , exhibit a wide range of biological activities . These activities include antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects . The specific targets would depend on the exact biological activity being exhibited.
Mode of Action
The mode of action of this compound is likely to involve interaction with its targets leading to changes in cellular processes. The exact nature of these interactions and changes would depend on the specific biological activity being exhibited. For instance, if the compound is acting as an antibacterial agent, it might inhibit a key enzyme in the bacteria, leading to bacterial death .
Biochemical Pathways
The biochemical pathways affected by this compound would depend on its specific biological activity. For instance, if the compound is acting as an anti-inflammatory agent, it might inhibit the production of pro-inflammatory cytokines . The downstream effects of this could include a reduction in inflammation and associated symptoms.
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and efficacy .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific biological activity. For instance, if the compound is acting as an antitumor agent, it might induce apoptosis in tumor cells . This could lead to a reduction in tumor size and potentially contribute to the treatment of cancer.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include temperature, pH, and the presence of other compounds. For instance, certain compounds might be more stable and effective at specific temperatures or pH levels .
Eigenschaften
IUPAC Name |
1-[2-[4-(difluoromethoxy)anilino]-1,3-thiazole-4-carbonyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N4O3S/c18-16(19)26-12-3-1-11(2-4-12)21-17-22-13(9-27-17)15(25)23-7-5-10(6-8-23)14(20)24/h1-4,9-10,16H,5-8H2,(H2,20,24)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDAQVVAGCGOOQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CSC(=N2)NC3=CC=C(C=C3)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
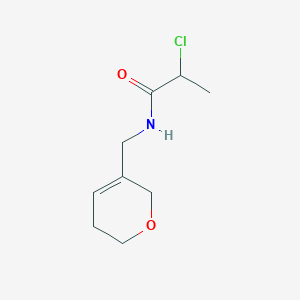
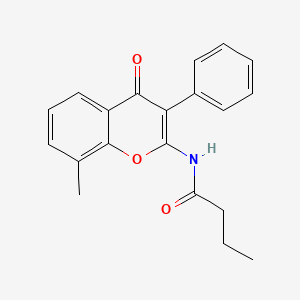
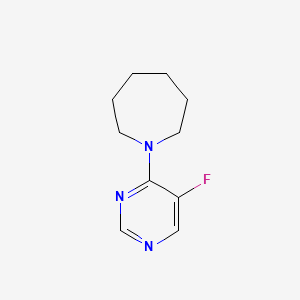
![5-[(3-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2481902.png)
![8-isobutyl-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2481908.png)

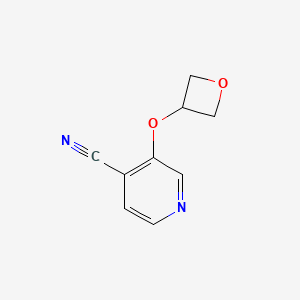
![benzofuran-2-yl(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2481911.png)
![2-amino-6-chloro-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B2481912.png)
![5-Fluoro-N-[(2-methoxyphenyl)methyl]-6-methylpyrimidin-4-amine](/img/structure/B2481913.png)
![N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-N-phenylbenzenesulfonamide](/img/structure/B2481914.png)
![tert-butyl N-{3-[(6-fluoropyridin-3-yl)formamido]-3-methylbutyl}carbamate](/img/structure/B2481915.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B2481920.png)
